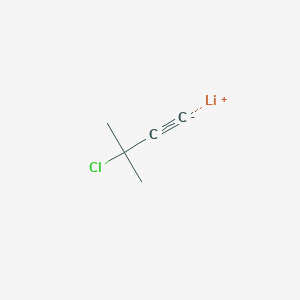

lithium;3-chloro-3-methylbut-1-yne

Description

Lithium 3-chloro-3-methylbut-1-yne is an organolithium compound with the molecular formula C₅H₈ClLi. It is a highly reactive reagent used in organic synthesis, particularly in nucleophilic additions and deprotonation reactions. Its structure combines a terminal alkyne group with a chlorine-substituted tertiary carbon, which enhances its stability compared to simpler alkyllithium reagents. This compound is typically handled under inert conditions (e.g., argon or nitrogen atmospheres) due to its sensitivity to moisture and oxygen.

Properties

CAS No. |

52528-19-5 |

|---|---|

Molecular Formula |

C5H6ClLi |

Molecular Weight |

108.5 g/mol |

IUPAC Name |

lithium;3-chloro-3-methylbut-1-yne |

InChI |

InChI=1S/C5H6Cl.Li/c1-4-5(2,3)6;/h2-3H3;/q-1;+1 |

InChI Key |

NLGIJXBENANGCM-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C#[C-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-3-methyl-1-butyne can be synthesized through the alkylation of 3-methyl-1-butyne with chlorine. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of 3-chloro-3-methyl-1-butyne involves the chlorination of 3-methyl-1-butyne under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-methyl-1-butyne undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen, halogens, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Ammonia, methanol, ethanol, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Palladium, platinum, and other transition metals are often used as catalysts in addition reactions.

Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and other agents are used in oxidation and reduction reactions.

Major Products Formed

Substitution Products: Propargylic ethers and amines.

Addition Products: Alkenes and alkanes.

Oxidation and Reduction Products: Various alcohols, ketones, and hydrocarbons.

Scientific Research Applications

3-chloro-3-methyl-1-butyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-3-methyl-1-butyne involves its reactivity due to the presence of the chlorine atom and the triple bond. The chlorine atom acts as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organolithium compounds vary significantly in reactivity, stability, and applications. Below is a comparative analysis of lithium 3-chloro-3-methylbut-1-yne with structurally or functionally related lithium reagents:

Lithium Nitrate (LiNO₃)

- Structure/Class: Inorganic salt vs. organolithium compound.

- Reactivity: Lithium nitrate is non-nucleophilic and primarily used in redox reactions or as a lithium source in electrolytes (e.g., lithium-ion batteries) . In contrast, lithium 3-chloro-3-methylbut-1-yne acts as a strong base and nucleophile.

- Stability: Lithium nitrate is thermally stable (decomposes at ~600°C) and hygroscopic, while the organolithium compound decomposes rapidly upon exposure to air or moisture .

Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)

- Applications: These industrial lithium compounds are critical in battery manufacturing and pharmaceuticals (e.g., lithium carbonate is used in bipolar disorder treatment ).

- Trade and Production: The EU imports 85% of its lithium carbonate and hydroxide, reflecting their large-scale industrial use . The organolithium compound is produced in smaller quantities for specialized laboratories.

Other Alkyllithium Reagents (e.g., n-Butyllithium)

- Reactivity : n-Butyllithium (n-BuLi) is more nucleophilic but less stabilized than lithium 3-chloro-3-methylbut-1-yne. The chlorine substituent in the latter reduces aggregation (common in alkyllithiums) and moderates reactivity.

- Handling : Both require inert conditions, but lithium 3-chloro-3-methylbut-1-yne’s stability allows slightly less stringent storage protocols compared to n-BuLi.

Data Table: Key Properties of Lithium Compounds

Research Findings and Gaps

- Synthetic Utility : Lithium 3-chloro-3-methylbut-1-yne’s chlorine substituent enables regioselective reactions, a feature absent in simpler alkyllithiums.

- Limitations: No long-term stability or toxicity data are available in the provided evidence, unlike lithium carbonate, which has well-documented pharmacokinetics .

- Industrial Relevance: While lithium carbonate/hydroxide dominate critical raw material lists , organolithiums like lithium 3-chloro-3-methylbut-1-yne remain confined to academic and fine-chemical sectors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 3-chloro-3-methylbut-1-yne, and what challenges arise in stabilizing the compound during synthesis?

- Methodological Answer : Synthesis typically involves halogenation of 3-methylbut-1-yne followed by lithium exchange. Key challenges include managing the compound’s thermal instability and moisture sensitivity. For example, anhydrous conditions and low temperatures (-78°C) are critical to prevent decomposition. Characterization via and NMR can confirm structural integrity, while GC-MS monitors purity. Reaction yields often depend on stoichiometric control of lithium reagents .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize lithium 3-chloro-3-methylbut-1-yne, and what spectral signatures distinguish it from related alkynyl lithium compounds?

- Methodological Answer : NMR shows distinct alkynyl proton deshielding (~δ 2.1–2.3 ppm) and lithium-coupled splitting patterns. IR spectroscopy identifies C≡C stretching vibrations (~2100 cm) and C-Cl bonds (~550–650 cm). Comparative analysis with non-lithiated analogs (e.g., 3-chloro-3-methylbut-1-yne) reveals attenuated alkynyl proton signals due to lithium coordination .

Advanced Research Questions

Q. Why does lithium 3-chloro-3-methylbut-1-yne fail to undergo hydration reactions under catalytic conditions effective for other propargylic alcohols?

- Methodological Answer : Experimental studies reveal that the absence of a hydroxyl group adjacent to the alkynyl carbon prevents nucleophilic attack, a prerequisite for hydration. For instance, when tested in CO-assisted ionic liquid systems, no reaction occurred, contrasting with successful hydration of 2-methylbut-3-yn-2-ol. Structural analysis (DFT calculations) could clarify electronic effects of the chloro and methyl substituents on reaction feasibility .

Table 1 : Hydration Reactivity of Propargylic Derivatives

| Substrate | Hydration Product Yield | Key Structural Feature |

|---|---|---|

| 2-Methylbut-3-yn-2-ol | 89% | Adjacent -OH group |

| 3-Chloro-3-methylbut-1-yne | 0% | No adjacent -OH group |

| Data derived from controlled catalytic trials under identical conditions . |

Q. How can researchers resolve contradictions in reported reactivity data for lithium 3-chloro-3-methylbut-1-yne across different solvent systems?

- Methodological Answer : Contradictions often stem from solvent polarity and coordinating ability. For example, THF stabilizes lithium intermediates but may hinder electrophilic reactions. Systematic replication studies with controlled variables (solvent, temperature, catalyst loading) are essential. Statistical tools like ANOVA can identify significant outliers, while mechanistic probes (e.g., isotopic labeling) clarify reaction pathways .

Q. What computational approaches are most effective for modeling the electronic structure and reactivity of lithium 3-chloro-3-methylbut-1-yne?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts bond dissociation energies and charge distribution. Studies show that the chloro substituent increases electrophilicity at the β-carbon, while lithium coordination reduces alkynyl bond order. MD simulations further reveal solvent effects on aggregation states, critical for reactivity .

Methodological Best Practices

- Experimental Design : Prioritize inert-atmosphere techniques (Schlenk line, glovebox) to mitigate air/moisture sensitivity. Include control experiments with structurally analogous compounds to isolate substituent effects .

- Data Analysis : Use software like Gaussian for computational modeling and OriginLab for spectroscopic data fitting. For conflicting results, apply error-propagation analysis and triplicate trials to ensure reproducibility .

- Critical Evaluation : Cross-reference findings with high-impact journals (e.g., J. Org. Chem., Organometallics) to align with established mechanistic frameworks. Avoid overreliance on non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.